Cas no 2171182-03-7 ((2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid)

(2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid
- EN300-1561289
- 2171182-03-7
- (2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid
-
- インチ: 1S/C27H32N2O5/c1-27(2,15-24(30)29-14-8-7-13-23(29)25(31)32)17-28-26(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22-23H,7-8,13-17H2,1-2H3,(H,28,33)(H,31,32)/t23-/m0/s1
- InChIKey: GXRNZIOQDUOING-QHCPKHFHSA-N
- ほほえんだ: O=C(CC(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC[C@H]1C(=O)O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 731
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
(2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1561289-1000mg |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1561289-500mg |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1561289-5000mg |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1561289-50mg |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1561289-250mg |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1561289-10000mg |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1561289-1.0g |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1561289-100mg |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1561289-2500mg |
(2S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanoyl]piperidine-2-carboxylic acid |
2171182-03-7 | 2500mg |
$6602.0 | 2023-09-25 |
(2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
(2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acidに関する追加情報
Introduction to (2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic Acid (CAS No. 2171182-03-7)
(2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 2171182-03-7, is a complex organic molecule with a unique structural framework that makes it a promising candidate for various therapeutic applications. The detailed chemical structure of this compound includes a piperidine ring, which is a six-membered heterocyclic amine containing one nitrogen atom, and it is further modified with various functional groups that contribute to its biological activity and pharmacological properties.
The significance of this compound lies in its potential as a building block for the synthesis of more complex pharmaceutical agents. The presence of a fluorenylmethoxycarbonyl (Fmoc) group in the molecule suggests its utility in peptide coupling reactions, where it can serve as an amino protecting group. This is particularly relevant in the synthesis of peptide-based drugs, which are increasingly being used in the treatment of various diseases due to their high specificity and efficacy.
Recent advancements in medicinal chemistry have highlighted the importance of chiral compounds in drug development. The (S)-configuration at the second carbon atom of the piperidine ring in this compound contributes to its stereochemical purity, which is crucial for achieving optimal pharmacological effects. Chiral drugs often exhibit different biological activities depending on their stereochemical configuration, making the precise control of stereochemistry essential for drug design.
The structural features of (2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid also make it a valuable intermediate in the synthesis of more complex molecules. The dimethylbutanoyl moiety provides a hydrophobic anchor that can be used to modify the solubility and bioavailability of drugs, while the piperidine ring itself is known to enhance binding affinity to biological targets. These characteristics make this compound a versatile tool in the chemist's arsenal for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecule drugs that can modulate protein-protein interactions (PPIs). Piperidine-based compounds have shown promise in this area due to their ability to interact with hydrophobic pockets on protein surfaces. The fluorenylmethoxycarbonyl group also enhances the stability of such compounds during synthetic and purification processes, making them more suitable for further derivatization and functionalization.
The pharmacological profile of (2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid has been explored in several preclinical studies. These studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in various disease pathways. For instance, modifications of the piperidine ring have been shown to enhance binding affinity to targets such as kinases and G-protein coupled receptors (GPCRs). This has opened up new avenues for developing drugs that can treat conditions ranging from cancer to neurological disorders.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as solid-phase peptide synthesis (SPPS) has facilitated the preparation of complex molecules like this one. SPPS allows for the sequential addition of amino acids or modified amino acids to a resin support, enabling precise control over the structure and stereochemistry of the final product.
One of the key challenges in working with such complex molecules is ensuring their stability during storage and transportation. The fluorenylmethoxycarbonyl group, while providing stability during synthesis, can also be sensitive to environmental factors such as moisture and light. Therefore, proper handling and storage conditions are essential to maintain the integrity of these compounds.
The growing interest in personalized medicine has also contributed to the demand for specialized compounds like (2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid. These compounds can be used as starting materials for synthesizing patient-specific therapies tailored to individual genetic profiles. This approach holds great promise for improving treatment outcomes and reducing side effects associated with traditional drug therapies.
Future research directions may focus on exploring new derivatives of this compound that exhibit enhanced pharmacological properties or improved bioavailability. Computational modeling techniques can play a crucial role in predicting the behavior of these derivatives before they are synthesized experimentally. This can significantly reduce the time and cost associated with drug development by identifying promising candidates early in the process.
The role of contract research organizations (CROs) and pharmaceutical companies in advancing drug discovery cannot be overstated. These organizations often collaborate with academic institutions and biotech firms to develop new therapeutic agents based on compounds like (2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid. Such collaborations leverage expertise from multiple disciplines and accelerate the transition from bench research to clinical applications.
In conclusion, (2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing more complex drugs, while its chiral configuration ensures optimal pharmacological effects. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs worldwide.
2171182-03-7 ((2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpiperidine-2-carboxylic acid) 関連製品
- 84532-65-0(1-Naphthalenecarboxylic acid, 3-chloro-4-methoxy-)
- 1805395-46-3(4-Bromo-2-(difluoromethyl)-3-fluoro-6-methylpyridine)
- 326882-10-4(2-{5-(adamantan-1-yl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}-1-(4-fluorophenyl)ethan-1-one)
- 2411217-35-9(4-1-(6-chloro-2-methylpyridin-3-yl)-N-methylformamidobutanoic acid)
- 25825-31-4(5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol)
- 1505682-84-7(Methyl 2,5-dichloro-4-fluorobenzoate)
- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)
- 208263-80-3(PCB 52-13C12)
- 1261777-07-4(2-(Difluoromethoxy)-3-methoxytoluene)
- 68319-44-8(5-(4-nitrophenyl)methylimidazolidine-2,4-dione)



